(2R,3S)-3-Phenylisoserine ethyl ester is a key chiral intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Taxol® [(2R,3S)(-)-N-benzoyl-3-phenylisoserine ethyl ester] [, , , , , , , ]. This compound belongs to the class of β-hydroxy-α-amino acids and serves as the C-13 side chain of Taxol® [, , , , , , , ]. Its significance in scientific research stems from its role as a crucial building block for synthesizing Taxol® analogs and other pharmaceuticals.
(2R,3S)-3-Phenylisoserine ethyl ester is a chiral amino acid derivative that plays a crucial role in organic synthesis, particularly in the pharmaceutical industry. This compound is recognized for its high enantioselectivity, making it a valuable building block in the synthesis of biologically active molecules. Its structural configuration allows it to participate in various chemical reactions, leading to the formation of important intermediates in drug development.
(2R,3S)-3-Phenylisoserine ethyl ester is classified as an amino acid derivative and is part of the larger family of isoserines. It can be sourced from both natural and synthetic routes, with significant interest in its application as a precursor for the synthesis of complex organic compounds, including anticancer agents like taxol .
The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester typically involves several key steps:
The reaction conditions are critical for achieving the desired stereochemistry and yield:
The molecular structure of (2R,3S)-3-Phenylisoserine ethyl ester features:
The molecular formula is , with a molecular weight of approximately 205.25 g/mol. The compound's stereochemistry is crucial for its biological activity and reactivity .
(2R,3S)-3-Phenylisoserine ethyl ester participates in several types of chemical reactions:
These reactions are significant for developing new compounds with desired properties in medicinal chemistry.
The mechanism of action for (2R,3S)-3-Phenylisoserine ethyl ester primarily involves its role as a precursor in synthesizing biologically active compounds. Notably, it is integral in the synthesis of taxol, where it contributes to forming the drug's side chain through enzymatic reactions targeting microtubule proteins essential for cell division .
This compound's ability to undergo specific transformations underpins its importance in anticancer drug development.
(2R,3S)-3-Phenylisoserine ethyl ester has diverse applications across various fields:
(2R,3S)-3-Phenylisoserine ethyl ester (C₁₁H₁₅NO₃, MW 209.24) is characterized by two contiguous chiral centers at C2 and C3, conferring a syn relative configuration essential for its biological activity [1] [2]. The molecule comprises a β-amino-α-hydroxy ester scaffold with a phenyl group attached to C3, enabling specific interactions with biological targets. Its stereochemistry is rigorously defined: the (2R,3S) enantiomer exhibits optimal spatial orientation for integration into taxane frameworks, unlike its diastereomers [6]. This stereospecificity underpins its utility as a pharmaceutical building block, where even minor configurational deviations drastically reduce efficacy.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₃ |
Molecular Weight | 209.24 g/mol |
CAS Number (free base) | 143615-00-3 |
CAS Number (hydrochloride) | 257947-33-4 |
Chiral Centers | C2 (R), C3 (S) |
Key Functional Groups | Ethyl ester, β-amino alcohol, phenyl |
This compound serves as the pivotal side-chain precursor for semisynthetic taxane chemotherapeutics, including paclitaxel (Taxol®) and docetaxel (Taxotère®) [6]. The ester’s C3 amino group acylates taxane core structures (e.g., baccatin III), while the C2 hydroxy group participates in esterification or hydrogen-bonding networks critical for tubulin-binding activity [4]. Studies confirm that the (2R,3S) configuration maximizes antitumor efficacy by stabilizing microtubule assemblies in cancer cells. Consequently, industrial-scale production targets enantiopure material (>98% ee) to ensure drug potency and regulatory compliance [5] [7]. Its structural modularity also facilitates analogs for next-generation taxanes with improved solubility or reduced resistance [6].
The compound emerged from 1990s efforts to address supply shortages of natural paclitaxel. Seminal work by Holton and Potier established methods to link synthetic side chains to abundant baccatin III, with (2R,3S)-3-phenylisoserine derivatives identified as optimal for bioactivity [4]. Patent US8106231B2 (2012) later detailed chemical syntheses via methyl ester intermediates, highlighting challenges in stereocontrol [3]. Concurrently, enzymatic strategies evolved to bypass racemization issues. For example, Tetrahedron: Asymmetry (2010) reported lipase-catalyzed resolutions achieving >98% ee, accelerating industrial adoption [4] [5]. Today, this synthon remains indispensable in global anticancer drug production.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7